Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-
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Overview
Description
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by a benzene ring substituted with a chlorophenoxy group and five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a pentafluorobenzene ring. The reaction conditions often require the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing fluorine atoms makes it less reactive.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, DMSO.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions vary widely. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-phenoxy-: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,4-Dichloro-1-((4-chlorophenoxy)methyl)benzene: Contains additional chlorine atoms, which can influence its reactivity and applications.
Uniqueness
The unique combination of a chlorophenoxy group and five fluorine atoms in Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- imparts distinct chemical properties, such as increased stability and resistance to degradation. These features make it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
87001-95-4 |
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Molecular Formula |
C13H6ClF5O |
Molecular Weight |
308.63 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H6ClF5O/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-4H,5H2 |
InChI Key |
BFJYSTDWMGWNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origin of Product |
United States |
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